HC-Toxin

Descripción general

Descripción

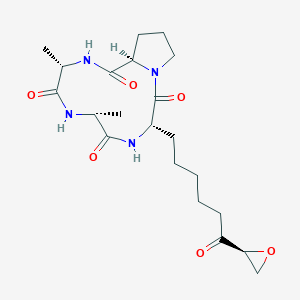

La Toxina HC es un tetrapéptido cíclico producido por el hongo fitopatógeno Cochliobolus carbonum. Es una toxina selectiva del huésped que juega un papel crucial en la virulencia del hongo en variedades de maíz que carecen de copias funcionales de los genes HM1 y HM2, que codifican enzimas que desintoxican la Toxina HC . La estructura de la Toxina HC es ciclo (D-Pro-L-Ala-D-Ala-L-Aeo), donde Aeo representa el ácido 2-amino-9,10-epoxi-8-oxo-decanoico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La biosíntesis de la Toxina HC en Cochliobolus carbonum implica una enzima multifuncional llamada sintetasa de Toxina HC, que está codificada por el gen TOX2 . Esta enzima cataliza la formación de la estructura tetrapeptídica cíclica a través de una serie de reacciones de condensación, ciclización y epoxidación.

Métodos de producción industrial: La producción industrial de la Toxina HC no es común debido a su función específica como factor de virulencia en los hongos fitopatógenos. Se puede producir en entornos de laboratorio cultivando Cochliobolus carbonum en condiciones controladas que promuevan la producción de toxinas .

Análisis De Reacciones Químicas

Tipos de reacciones: La Toxina HC sufre varios tipos de reacciones químicas, que incluyen:

Reducción: La reducción del grupo 8-ceto del ácido 2-amino-9,10-epoxi-8-oxo-decanoico para formar el derivado 8-hidroxi.

Oxidación: Reacciones de oxidación que involucran el grupo epóxido en el residuo Aeo.

Reactivos y condiciones comunes:

Reducción: Las reductasas dependientes de NADPH se utilizan comúnmente para la reducción de la Toxina HC.

Oxidación: Se pueden utilizar varios agentes oxidantes para atacar el grupo epóxido.

Productos principales:

Aplicaciones Científicas De Investigación

Cancer Research

HC-Toxin has been studied for its effects on various cancer cell lines, particularly due to its influence on gene expression related to tumor progression.

- Induction of Fetal Hemoglobin : In human primary erythroid cells, this compound has been shown to induce fetal hemoglobin production, which could have implications for the treatment of hemoglobinopathies such as sickle cell disease .

- Colorectal Cancer : The compound up-regulates the expression of 15-lipoxygenase-1 in colorectal cancer cells, suggesting a potential role in cancer therapy by targeting specific metabolic pathways .

Plant Pathology

In the context of plant pathology, this compound plays a dual role as both a virulence factor and a tool for understanding plant-fungal interactions.

- Mechanism of Action : this compound inhibits histone deacetylases in maize, leading to hyperacetylation of proteins that may promote susceptibility to fungal infections. This mechanism highlights the importance of epigenetic modifications in plant defenses against pathogens .

- Research on Resistance Mechanisms : Studies have utilized this compound to dissect maize's defense responses against Cochliobolus carbonum, providing insights into how plants can be genetically modified for enhanced resistance against this pathogen .

Case Study 1: Cancer Treatment Potential

A study investigated the effects of this compound on colorectal cancer cells. The results indicated that treatment with this compound led to increased levels of acetylated histones and altered expression profiles of genes involved in cell proliferation and apoptosis. This suggests that this compound could serve as a lead compound for developing novel anticancer therapies focusing on HDAC inhibition.

Case Study 2: Plant Defense Mechanisms

In research examining maize's response to Cochliobolus carbonum, it was found that exposure to this compound resulted in significant changes in gene expression related to stress responses. This study demonstrated how understanding the action of this compound could lead to advancements in breeding programs aimed at enhancing disease resistance in crops.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Cancer Research | Induction of fetal hemoglobin | Potential treatment for hemoglobinopathies |

| Up-regulation of 15-lipoxygenase-1 | Implications for colorectal cancer therapy | |

| Plant Pathology | Study of maize-fungal interactions | Insights into genetic resistance mechanisms |

| Mechanistic studies on virulence | Epigenetic modifications affecting plant defenses |

Mecanismo De Acción

La Toxina HC ejerce sus efectos inhibiendo la desacetilasa de histonas, una enzima involucrada en la regulación de la expresión genética . Al inhibir esta enzima, la Toxina HC provoca la acumulación de histonas hiperacetiladas, lo que lleva a cambios en la estructura de la cromatina y la expresión genética. Este mecanismo es crucial para la patogenicidad de Cochliobolus carbonum en el maíz .

Comparación Con Compuestos Similares

La Toxina HC es similar a otras toxinas selectivas del huésped producidas por hongos fitopatógenos, como la Toxina AM producida por Alternaria alternata . La Toxina HC es única en su estructura específica y su papel en la virulencia de Cochliobolus carbonum en el maíz . Otros compuestos similares incluyen:

La singularidad de la Toxina HC radica en su estructura específica y su capacidad para dirigirse selectivamente a las variedades de maíz que carecen de genes HM1 y HM2 funcionales .

Propiedades

IUPAC Name |

6,9-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O6/c1-12-18(27)22-13(2)19(28)24-14(7-4-3-5-9-16(26)17-11-31-17)21(30)25-10-6-8-15(25)20(29)23-12/h12-15,17H,3-11H2,1-2H3,(H,22,27)(H,23,29)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCTMYOHGBSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C)CCCCCC(=O)C3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83209-65-8 | |

| Record name | 83209-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does HC-Toxin interact with its target and what are the downstream effects?

A: this compound exerts its effect primarily by inhibiting histone deacetylases (HDACs) [, , ]. This inhibition disrupts the delicate balance of histone acetylation, a crucial epigenetic modification that influences chromatin structure and gene expression. As a result, this compound treatment leads to hyperacetylation of histones, particularly histone H4 []. This, in turn, can affect diverse cellular processes, including cell cycle progression, gene expression, and ultimately, cell fate [, , ].

Q2: Does this compound exhibit selectivity towards specific HDACs?

A: While this compound inhibits HDACs across different organisms, including plants, insects, and mammals [], it demonstrates varying inhibitory potencies against different HDAC classes. Notably, it shows stronger inhibition towards class I HDACs compared to class II HDACs [].

Q3: How does this compound contribute to the virulence of Cochliobolus carbonum in maize?

A: this compound acts as a host-selective toxin, playing a crucial role in the pathogenicity of Cochliobolus carbonum race 1 on susceptible maize genotypes [, , ]. By inhibiting HDACs in maize, it is believed to disrupt the plant's defense mechanisms, enabling the fungus to colonize and infect the host more effectively [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H32N4O6 and a molecular weight of 424.5 g/mol.

Q5: What are the key structural features of this compound?

A: this compound is a cyclic tetrapeptide composed of L-alanine, D-alanine, D-proline, and the unusual amino acid (2S,9S)-2-amino-9,10-epoxy-8-oxodecanoic acid (L-Aeo) [, ]. The presence of L-Aeo, with its epoxide and ketone moieties, is essential for its biological activity, particularly its HDAC inhibitory activity [, , ].

Q6: What spectroscopic techniques are commonly used to characterize this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is invaluable for elucidating the solution structure and conformational dynamics of this compound []. Mass spectrometry (MS) is also employed to confirm its molecular weight and identify fragments, aiding in structural characterization and studying its metabolism [, , ].

Q7: How do modifications to the this compound structure affect its activity?

A: The biological activity of this compound is highly sensitive to structural modifications, particularly those involving the L-Aeo moiety []. For instance, reduction of the 8-keto group of L-Aeo significantly diminishes its toxicity [, ]. Similarly, modifications to the epoxide ring can impact its interaction with HDACs, affecting its inhibitory potency [, ].

Q8: Have any synthetic analogs of this compound been developed?

A: Yes, researchers have synthesized various analogs of this compound, exploring structure-activity relationships and seeking to develop compounds with enhanced activity or selectivity [, ]. For example, analogs incorporating bioactive alkylating groups have been investigated for their antitumor potential [].

Q9: What is known about the stability of this compound under various conditions?

A: this compound is known to be sensitive to certain conditions. For example, hydrolysis of the epoxide group of this compound significantly reduces its toxicity []. Therefore, appropriate storage and handling conditions are essential to maintain its stability.

Q10: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound?

A10: While specific formulation strategies for this compound haven't been extensively reported in the provided research papers, its inherent sensitivity to certain conditions suggests that formulation development could play a crucial role in optimizing its delivery and efficacy for various applications.

Q11: What in vitro models have been used to study the effects of this compound?

A: Various cell lines, including human colorectal cancer cell lines (HCT116, Caco-2, SW-480) [, , ], human erythroleukemia (K562) cells [, , , ], mouse myotubes (C2C12) [], and insect Sf-9 cells [], have been employed to investigate the effects of this compound on cell proliferation, gene expression, and differentiation.

Q12: Are there any animal models used to evaluate the activity of this compound?

A: While the provided research primarily focuses on in vitro studies, mouse models have been used to evaluate the effects of this compound on muscle metabolism and atrophy []. Additionally, the natural host, maize, serves as a valuable model for studying this compound's role in plant disease and resistance [, , , ].

Q13: What are the known mechanisms of resistance to this compound in maize?

A: Resistance to this compound in maize is primarily conferred by the Hm1 gene, which encodes an NADPH-dependent this compound reductase (HCTR) [, ]. This enzyme detoxifies this compound by reducing the 8-carbonyl group of L-Aeo [, ], rendering it less toxic.

Q14: Have any biomarkers been identified to predict the efficacy of this compound or monitor treatment response?

A: Research suggests that 15-lipoxygenase-1 (15-LO-1) expression might serve as a potential marker reflecting histone acetylation status in colorectal carcinoma []. Given that this compound is an HDAC inhibitor, further investigation into the relationship between 15-LO-1 expression and this compound efficacy could be of interest.

Q15: What analytical methods are used to characterize and quantify this compound?

A: A combination of techniques is employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) enables separation and purification []. Mass spectrometry (MS) provides precise molecular weight determination and aids in structural elucidation [, , ]. Additionally, bioassays utilizing susceptible maize lines are used to assess the biological activity and quantify this compound [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.